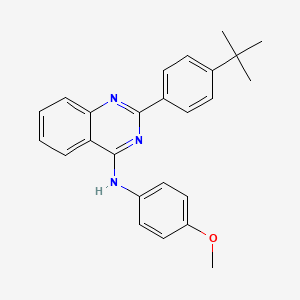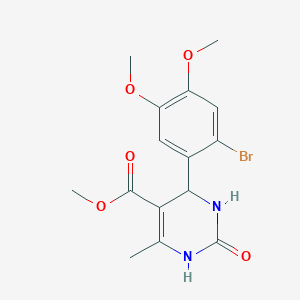
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with a 4-tert-butylphenyl group and a 4-methoxyphenyl group, making it a molecule of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like aryl halides, organometallic reagents, and catalysts such as palladium or copper are employed.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It can be incorporated into polymers and materials with specific properties.
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, modulating the activity of the target protein and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylquinazolin-4-amine: Lacks the tert-butyl and methoxy substituents, resulting in different biological activity.
4-(4-methoxyphenyl)quinazoline: Similar structure but without the tert-butyl group.
2-(4-tert-butylphenyl)quinazoline: Similar structure but without the methoxy group.
Uniqueness
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to the presence of both the 4-tert-butylphenyl and 4-methoxyphenyl groups, which can enhance its biological activity and specificity compared to other quinazoline derivatives.
Propriétés
Formule moléculaire |
C25H25N3O |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-N-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C25H25N3O/c1-25(2,3)18-11-9-17(10-12-18)23-27-22-8-6-5-7-21(22)24(28-23)26-19-13-15-20(29-4)16-14-19/h5-16H,1-4H3,(H,26,27,28) |
Clé InChI |
LZSXLAGWCKUYFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(Benzenesulfonylamino-methyl)-furan-2-ylmethylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester](/img/structure/B11631541.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631544.png)
![2-(4-benzyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631547.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631559.png)
![3,3-dimethyl-6-(pentylamino)-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11631567.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11631573.png)
![4-chloro-N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B11631577.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631587.png)

![(5E)-1-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631609.png)
![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B11631611.png)
![2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11631615.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631617.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11631641.png)
